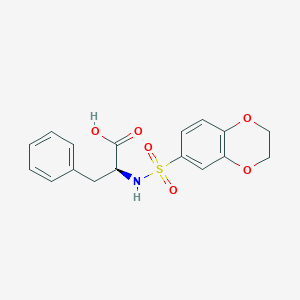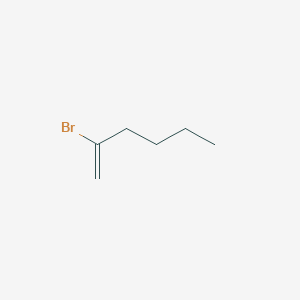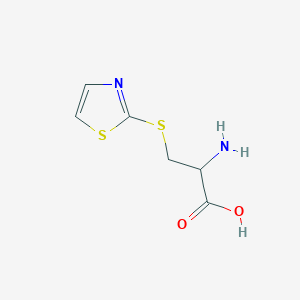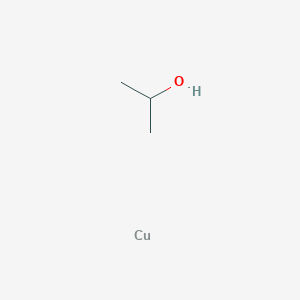![molecular formula C21H30N2O5S B12088025 5-[2-[3-(2-Ethoxyphenoxy)propylamino]propyl]-2-methoxybenzenesulfonamide](/img/structure/B12088025.png)
5-[2-[3-(2-Ethoxyphenoxy)propylamino]propyl]-2-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Homo Tamsulosin is a chemical compound that is structurally related to Tamsulosin, a well-known medication used to treat benign prostatic hyperplasia and other urinary conditions. Homo Tamsulosin is an alpha-1A and alpha-1B adrenergic receptor antagonist, which means it works by blocking these receptors to relax smooth muscle in the prostate and bladder, improving urinary flow.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Homo Tamsulosin involves several steps, starting from 2-ethoxyphenol. The key steps include:
Etherification: 2-ethoxyphenol is reacted with an alkyl halide in the presence of a base to form an ether.
Amination: The ether is then reacted with an amine to introduce the amino group.
Sulfonation: The resulting compound is sulfonated using a sulfonating agent to form the sulfonamide group.
Methoxylation: Finally, the compound is methoxylated to introduce the methoxy group.
Industrial Production Methods
Industrial production of Homo Tamsulosin typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes:
Batch Reactors: Using batch reactors for controlled reactions.
Purification: Employing techniques such as crystallization and chromatography for purification.
Quality Control: Implementing stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Homo Tamsulosin undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced to form reduced derivatives.
Substitution: Undergoes substitution reactions with nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include various derivatives of Homo Tamsulosin, such as oxidized, reduced, and substituted forms, which may have different pharmacological properties.
Applications De Recherche Scientifique
Homo Tamsulosin has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of structural modifications on adrenergic receptor antagonism.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for potential therapeutic applications in treating urinary disorders and other conditions.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
Homo Tamsulosin exerts its effects by selectively blocking alpha-1A and alpha-1B adrenergic receptors. This leads to the relaxation of smooth muscle in the prostate and bladder, improving urinary flow and reducing symptoms of benign prostatic hyperplasia. The molecular targets include the alpha-1A and alpha-1B receptors, and the pathways involved are related to smooth muscle contraction and relaxation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tamsulosin: The parent compound, used to treat benign prostatic hyperplasia.
Silodosin: Another alpha-1A adrenergic receptor antagonist with similar therapeutic applications.
Alfuzosin: An alpha-1 adrenergic receptor antagonist used for similar indications.
Uniqueness
Homo Tamsulosin is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds. These modifications can affect its selectivity, potency, and side effect profile, making it a valuable compound for research and potential therapeutic use.
Propriétés
Formule moléculaire |
C21H30N2O5S |
|---|---|
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
5-[2-[3-(2-ethoxyphenoxy)propylamino]propyl]-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C21H30N2O5S/c1-4-27-18-8-5-6-9-19(18)28-13-7-12-23-16(2)14-17-10-11-20(26-3)21(15-17)29(22,24)25/h5-6,8-11,15-16,23H,4,7,12-14H2,1-3H3,(H2,22,24,25) |
Clé InChI |
SQOCZDWIAGIVEA-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1OCCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-[4-[(5-Chloro-1-oxopentyl)amino]phenyl]-4,5,6,7-tetrahydro-1-(4-methoxyphenyl)-7-oxo-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B12087956.png)



![4-[(2-Methylpiperidin-3-yl)amino]-2-phenylthieno[3,2-c]pyridine-7-carboxamide](/img/structure/B12087981.png)


![1-(3',4'-Difluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12087989.png)



